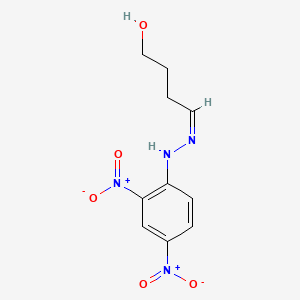
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed by the reaction of 4-hydroxybutanal with 2,4-dinitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are widely used in organic synthesis and analytical chemistry due to their ability to form stable complexes with various carbonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 4-hydroxybutanal and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond. The general procedure is as follows:
Reactants: 4-hydroxybutanal and 2,4-dinitrophenylhydrazine.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A few drops of concentrated sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone under basic conditions.
Major Products
Oxidation: Formation of 4-oxobutanal (2,4-dinitrophenyl)hydrazone.
Reduction: Formation of (1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism by which (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone exerts its effects involves the formation of a stable hydrazone bond with carbonyl compounds. This bond formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone: Similar structure but with amino groups instead of nitro groups.
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and stability. The nitro groups enhance the compound’s ability to participate in redox reactions, while the hydroxyl group provides additional sites for chemical modification.
Propiedades
Número CAS |
1708-33-4 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
0 |
Sinónimos |
4-Hydroxybutyraldehyde 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (6E)-2,8-dimethyl-4-oxo-1,5,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/new.no-structure.jpg)
![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)
